molecular formula C14H11NO3S B232448 2-Acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose CAS No. 157027-59-3

2-Acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose

Cat. No.: B232448
CAS No.: 157027-59-3
M. Wt: 293.27 g/mol
InChI Key: CPRBVTZNVRIVGJ-ZSDRWIAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose, also known as Ace-CEG, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2-Acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose has been studied extensively for its potential applications in various fields, including biochemistry, biotechnology, and medicine. One of the most promising applications of this compound is in the development of glycosylation inhibitors, which are compounds that can prevent the attachment of sugar molecules to proteins. Glycosylation inhibitors have significant potential in the treatment of various diseases, including cancer and viral infections.

Mechanism of Action

2-Acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose inhibits the activity of a key enzyme involved in the glycosylation process, known as UDP-GlcNAc 2-epimerase. By inhibiting this enzyme, this compound prevents the attachment of sugar molecules to proteins, which can have significant effects on cellular function and signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including reducing the expression of certain genes involved in the glycosylation process, altering the structure and function of proteins, and modulating cellular signaling pathways. These effects have significant implications for the development of new therapies for various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose is its specificity for the UDP-GlcNAc 2-epimerase enzyme, which makes it a useful tool for studying the glycosylation process. However, one limitation of this compound is its complex synthesis method, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on 2-Acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose, including the development of more efficient synthesis methods, the identification of new glycosylation inhibitors, and the exploration of its potential applications in the treatment of various diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in lab experiments.
Conclusion
In conclusion, this compound is a synthetic compound with significant potential in various fields, including biochemistry, biotechnology, and medicine. Its specificity for the UDP-GlcNAc 2-epimerase enzyme makes it a useful tool for studying the glycosylation process and developing new therapies for various diseases. However, further research is needed to fully understand its biochemical and physiological effects and its potential limitations in lab experiments.

Synthesis Methods

2-Acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose is synthesized through a multistep process that involves the reaction of N-acetylglucosamine with glyoxylic acid. The resulting product is then further modified through a series of chemical reactions, including esterification, reduction, and acetylation, to yield this compound. The synthesis of this compound is a complex process that requires specialized knowledge and equipment.

Properties

157027-59-3

Molecular Formula

C14H11NO3S

Molecular Weight

293.27 g/mol

IUPAC Name

(2S)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxypropanoic acid

InChI

InChI=1S/C11H19NO8/c1-4(10(16)17)19-9-6(3-13)20-11(18)7(8(9)15)12-5(2)14/h4,6-9,11,13,15,18H,3H2,1-2H3,(H,12,14)(H,16,17)/t4-,6+,7+,8+,9+,11-/m0/s1

InChI Key

CPRBVTZNVRIVGJ-ZSDRWIAPSA-N

Isomeric SMILES

C[C@@H](C(=O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)NC(=O)C)O)CO

SMILES

CC(C(=O)O)OC1C(OC(C(C1O)NC(=O)C)O)CO

Canonical SMILES

CC(C(=O)O)OC1C(OC(C(C1O)NC(=O)C)O)CO

synonyms

2-acetamido-3-O-((S)-1-carboxyethyl)-2-deoxy-D-glucose
2-acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose
2-acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose, (beta-D)-isomer
4-O-NAcMur
acetylmuramic acid
N-acetylisomuramic acid
N-acetylmuramic acid

Origin of Product

United States

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